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molecular formula C15H11F3N2O3S B7673165 N-[4-(2-Nitro-4-trifluoromethyl-phenylsulfanyl)-phenyl]-acetamide

N-[4-(2-Nitro-4-trifluoromethyl-phenylsulfanyl)-phenyl]-acetamide

Cat. No. B7673165
M. Wt: 356.3 g/mol
InChI Key: CHJLJSBSDRDBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338605B2

Procedure details

The title compound was prepared from 1-Chloro-2-nitro-4-trifluoromethyl-benzene (250 mg, 1.10 mmol), N-(4-Mercapto-phenyl)-acetamide (185 mg, 1.10 mmol), and K2CO3 (268 mg, 1.94 mmol) heated in DMF at 100° C. for 16 hrs. Reaction mixture was then cooled to room temperature and diluted with water and extracted with ethyl acetate (350 mg, 88%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
268 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[SH:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22][C:23](=[O:25])[CH3:24])=[CH:18][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O>[N+:12]([C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[S:15][C:16]1[CH:17]=[CH:18][C:19]([NH:22][C:23](=[O:25])[CH3:24])=[CH:20][CH:21]=1)([O-:14])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
185 mg
Type
reactant
Smiles
SC1=CC=C(C=C1)NC(C)=O
Name
Quantity
268 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (350 mg, 88%)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)SC1=CC=C(C=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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